N-cycloheptyl-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
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Overview
Description
N-CYCLOHEPTYL-2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE is a compound that belongs to the class of phenoxy acetamides. This compound is characterized by the presence of a cycloheptyl group, an isopropyl-substituted oxadiazole ring, and a phenoxy acetamide moiety. Phenoxy acetamides are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N-CYCLOHEPTYL-2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE involves several steps. One efficient method for synthesizing the oxadiazole ring is through the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature . This method allows for the formation of the oxadiazole ring without the need for protective groups. The phenoxy acetamide moiety can be introduced through a nucleophilic substitution reaction involving the appropriate phenol derivative and an acylating agent.
Chemical Reactions Analysis
N-CYCLOHEPTYL-2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy acetamide moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Scientific Research Applications
N-CYCLOHEPTYL-2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of N-CYCLOHEPTYL-2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, modulating their activity. The phenoxy acetamide moiety can also interact with biological membranes, affecting their properties and influencing cellular processes .
Comparison with Similar Compounds
N-CYCLOHEPTYL-2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE can be compared with other similar compounds, such as:
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine: This compound shares the oxadiazole ring but differs in the presence of a piperidine ring instead of the phenoxy acetamide moiety.
N-Cycloheptyl-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide: This compound has a similar cycloheptyl group and acetamide moiety but contains a triazole ring instead of the oxadiazole ring.
The uniqueness of N-CYCLOHEPTYL-2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H27N3O3 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-cycloheptyl-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C20H27N3O3/c1-14(2)19-22-20(26-23-19)15-9-11-17(12-10-15)25-13-18(24)21-16-7-5-3-4-6-8-16/h9-12,14,16H,3-8,13H2,1-2H3,(H,21,24) |
InChI Key |
ADTMYSDGTVAGCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NC3CCCCCC3 |
Origin of Product |
United States |
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